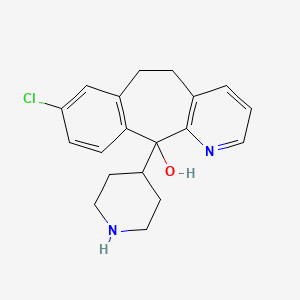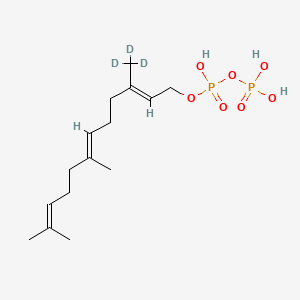
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterium-labeled compound used in various biochemical and pharmaceutical research applications. It is an isoprenoid derived from the intracellular mevalonate pathway and is involved in the prenylation of several low molecular mass G proteins, including Ras .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Pyrophosphate-d3 Triammonium Salt typically involves the reaction of deuterium-labeled isoprenoid intermediates with pyrophosphate groups. The reaction conditions often include the use of methanol and ammonia solutions to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to farnesol or other oxidized derivatives.
Reduction: Formation of reduced isoprenoid derivatives.
Substitution: Replacement of pyrophosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Major products formed from these reactions include farnesol, geranylgeranyl pyrophosphate, and other isoprenoid derivatives .
Applications De Recherche Scientifique
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Mécanisme D'action
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, particularly the Ras family of G proteins. This process involves the addition of a farnesyl group to the protein, which is crucial for its proper localization and function within the cell. The compound is a key intermediate in the mevalonate pathway, which is involved in the biosynthesis of cholesterol, ubiquinone, and dolichol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Geranyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Isopentenyl Pyrophosphate Triammonium Salt Solution
- Dimethylallyl Pyrophosphate Triammonium Salt
Uniqueness
Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in biochemical assays, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C15H28O7P2 |
|---|---|
Poids moléculaire |
385.34 g/mol |
Nom IUPAC |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
Clé InChI |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


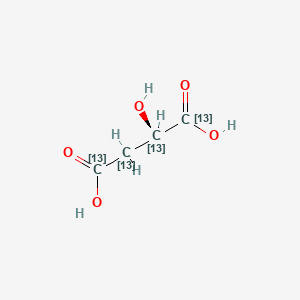
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
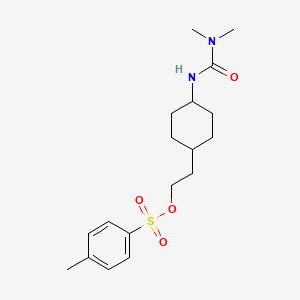
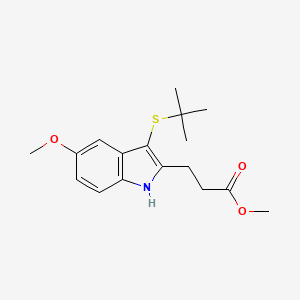
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
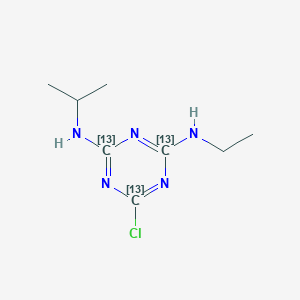
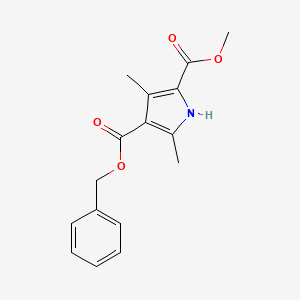
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)

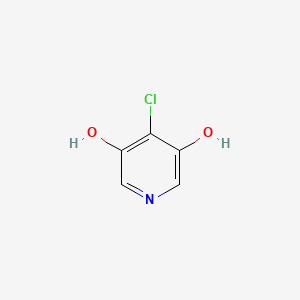
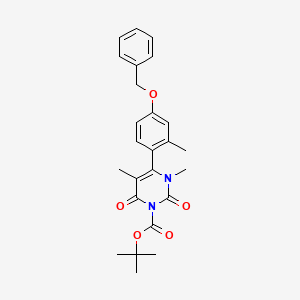
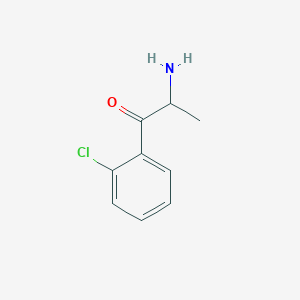
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
